molecular formula C44H30Cl3MnN4 B15061540 Manganese(3+) 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1,.1,.1,tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene trichloride

Manganese(3+) 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1,.1,.1,tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene trichloride

Cat. No.: B15061540
M. Wt: 776.0 g/mol
InChI Key: XNZMEPRHGYNNDA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This manganese(III) complex features a macrocyclic tetraazapentacyclo ligand with four phenyl substituents at the 2,7,12,17 positions. The ligand backbone, C₄₄H₃₀N₄, has a molecular weight of 614.76 g/mol (ligand only) and a CAS registry number of 917-23-7 . The trichloride formulation suggests a Mn³+ center coordinated to three chloride counterions, yielding a full molecular formula of C₄₄H₃₀Cl₃MnN₄ (estimated molecular weight: ~776.05 g/mol). The tetraphenyl groups likely enhance steric stabilization and influence electronic properties by delocalizing electron density. Structural studies of such complexes often employ SHELX-family software for crystallographic refinement , though direct evidence of this compound’s crystal structure is absent in the provided data.

Properties

Molecular Formula

C44H30Cl3MnN4

Molecular Weight

776.0 g/mol

IUPAC Name

manganese(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride

InChI

InChI=1S/C44H30N4.3ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45,48H;3*1H;/q;;;;+3/p-3

InChI Key

XNZMEPRHGYNNDA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Mn+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the reaction of tetraphenylporphyrin (TPP) with a manganese salt, such as manganese(iii) chloride. The reaction is usually carried out in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions. Its ability to facilitate electron transfer processes makes it valuable in synthetic chemistry .

Biology: The compound has been studied for its potential as a biomimetic catalyst, mimicking the activity of natural enzymes such as peroxidases and catalases. This makes it a candidate for applications in biocatalysis and biosensing .

Medicine: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be harnessed to target and destroy cancer cells .

Industry: In industrial applications, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties contribute to the performance of these materials .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride involves its ability to facilitate electron transfer processes. The manganese center can undergo redox reactions, cycling between different oxidation states. This redox activity is crucial for its catalytic properties, enabling it to activate substrates and promote various chemical transformations. The porphyrin ring structure also plays a role in stabilizing the manganese center and facilitating interactions with substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous manganese/transition metal complexes:

Compound Molecular Formula Molecular Weight (g/mol) Metal Oxidation State Ligand Features Key Properties
Target Compound C₄₄H₃₀Cl₃MnN₄ ~776.05 Mn³+ Tetraphenyl-substituted tetraazapentacyclo framework High steric hindrance; potential redox activity due to Mn³+
Manganese(2+) Chloride Pentaazatetracyclo Complex () C₂₁H₃₅Cl₂MnN₅ 483.38 Mn²+ Pentaazatetracyclo ligand with undefined substituents; 4 stereocenters Lower oxidation state (Mn²+); likely higher solubility due to smaller ligand
Manganese(2+) Dipropanoato Complex () Undefined Undefined Mn²+ Tetraazapentacyclo ligand with dipropanoato substituents Mn²+ redox stability; possible distorted octahedral geometry
Magnesium(2+) Ethyl/Methyl-Substituted Tetraazapentacyclo Complex () C₃₆H₃₄N₄O₄S₂ (analogous) 650.79 Mg²+ Ethyl, methyl, and propanoic acid groups on the ligand Non-redox-active (Mg²+); altered electronic properties due to substituents
3,6,14,17-Tetramethoxy-22,23-Diphenyl Tetraazahexacyclo Compound () C₃₆H₃₄N₄O₄S₂ 650.79 N/A (organic compound) Hexacyclic framework with methoxy, phenyl, and thione groups Non-metallic; sulfur-containing groups may enable π-π interactions

Key Comparative Insights:

Metal Oxidation State :

  • The Mn³+ center in the target compound contrasts with Mn²+ in analogous complexes (e.g., ). Mn³+ complexes are less common due to their propensity for oxidation or disproportionation, but the tetraphenyl ligand may stabilize this state . Mn²+ complexes (e.g., ) are more prevalent and typically exhibit higher solubility and distinct magnetic behavior (d⁵ configuration vs. d⁴ for Mn³+) .

Ligand Architecture: The tetraphenyl substituents in the target compound provide steric bulk compared to smaller groups (e.g., methyl, ethyl, or propanoato in ). This bulk may reduce reactivity and enhance crystallinity .

Physicochemical Properties :

  • The Mg²+ complex () lacks d-electrons, rendering it diamagnetic, whereas Mn³+ (d⁴) and Mn²+ (d⁵) complexes are paramagnetic. Magnetic susceptibility data for the target compound would clarify its spin state .
  • Sulfur-containing analogs () exhibit distinct coordination chemistry, with thione groups enabling soft Lewis base behavior absent in the target’s nitrogen-dominated ligand .

Synthetic and Analytical Considerations: Macrocyclic manganese complexes often require templated synthesis under inert conditions. The tetraphenyl ligand’s rigidity may complicate metal insertion compared to smaller ligands . Structural characterization of such complexes frequently relies on single-crystal X-ray diffraction (SC-XRD) refined via SHELX algorithms, as noted in and .

Research Findings and Implications

  • Catalysis : Mn³+ complexes are explored for oxidation reactions, though steric hindrance from phenyl groups may limit substrate access .
  • Materials Science: The extended π-system of the ligand could enable conductive or luminescent properties, as seen in porphyrinoid systems () .
  • Magnetism : Mn³+’s d⁴ configuration may support antiferromagnetic coupling in polymeric forms, akin to perovskite manganites () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.